N,N-Dimethyl-2-(alpha-methyl-M-trifluoromethylphenethylamino)acetamide
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Overview
Description
N,N-Dimethyl-2-(alpha-methyl-M-trifluoromethylphenethylamino)acetamide is an organic compound with the molecular formula C14H19F3N2O and a molecular weight of 288.313 g/mol . This compound is known for its unique structure, which includes a trifluoromethyl group, making it a subject of interest in various scientific research fields.
Preparation Methods
The synthesis of N,N-Dimethyl-2-(alpha-methyl-M-trifluoromethylphenethylamino)acetamide typically involves the reaction of dimethylamine with acetic anhydride or acetic acid . The dehydration of the salt of dimethylamine and acetic acid also furnishes this compound . Industrial production methods often involve multistage distillation in rectification columns to achieve high purity and yield .
Chemical Reactions Analysis
N,N-Dimethyl-2-(alpha-methyl-M-trifluoromethylphenethylamino)acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: It can be reduced to form amines and other derivatives.
Scientific Research Applications
N,N-Dimethyl-2-(alpha-methyl-M-trifluoromethylphenethylamino)acetamide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its effects on specific molecular targets.
Mechanism of Action
The mechanism of action of N,N-Dimethyl-2-(alpha-methyl-M-trifluoromethylphenethylamino)acetamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group plays a crucial role in its activity, influencing its binding affinity and reactivity with various biological molecules . The compound’s effects are mediated through its interactions with enzymes, receptors, and other cellular components.
Comparison with Similar Compounds
N,N-Dimethyl-2-(alpha-methyl-M-trifluoromethylphenethylamino)acetamide can be compared with other similar compounds such as:
N,N-Dimethylacetamide: A versatile solvent and reagent used in organic synthesis.
N,N-Dimethylformamide: Another commonly used solvent with similar properties but different reactivity profiles. The uniqueness of this compound lies in its trifluoromethyl group, which imparts distinct chemical and biological properties compared to its analogs.
Properties
CAS No. |
73664-44-5 |
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Molecular Formula |
C14H19F3N2O |
Molecular Weight |
288.31 g/mol |
IUPAC Name |
N,N-dimethyl-2-[1-[3-(trifluoromethyl)phenyl]propan-2-ylamino]acetamide |
InChI |
InChI=1S/C14H19F3N2O/c1-10(18-9-13(20)19(2)3)7-11-5-4-6-12(8-11)14(15,16)17/h4-6,8,10,18H,7,9H2,1-3H3 |
InChI Key |
SNCAQDSFMIAUNZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1=CC(=CC=C1)C(F)(F)F)NCC(=O)N(C)C |
Origin of Product |
United States |
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